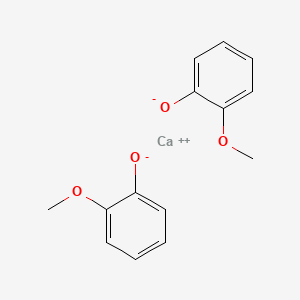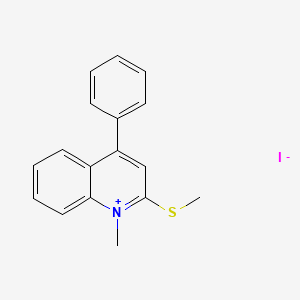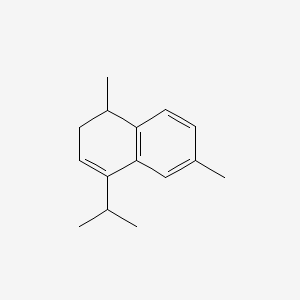
(S)-gamma-Calacorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-gamma-Calacorene is a sesquiterpene hydrocarbon that is found in various essential oils. It is known for its distinct aroma and is often used in the fragrance industry. The compound has a chiral center, making it optically active, and the (S)-enantiomer is the one that is predominantly found in nature.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-gamma-Calacorene can be achieved through several methods, including the cyclization of farnesyl pyrophosphate. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired enantiomer.
Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (S)-gamma-Calacorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the double bonds in this compound, often employing hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine under controlled conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Bromine, chlorine.
Major Products Formed:
Oxidation: Alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
(S)-gamma-Calacorene has several applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of (S)-gamma-Calacorene involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Alpha-Calacorene: Another sesquiterpene with a similar structure but different stereochemistry.
Beta-Calacorene: Differing in the position of double bonds compared to (S)-gamma-Calacorene.
Delta-Calacorene: Another isomer with distinct chemical properties.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its isomers. Its presence in natural essential oils and its applications in various industries make it a compound of significant interest.
Properties
CAS No. |
38599-17-6 |
|---|---|
Molecular Formula |
C15H20 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
1,6-dimethyl-4-propan-2-yl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7-10,12H,6H2,1-4H3 |
InChI Key |
YLIAZCIBLKJTKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(C2=C1C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


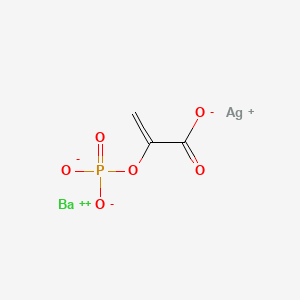
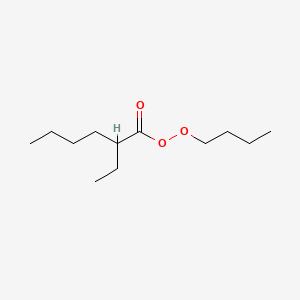
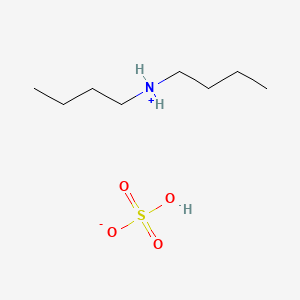

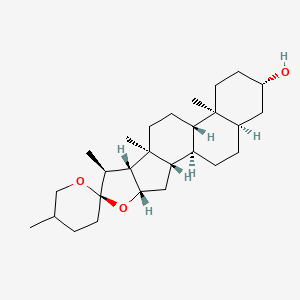


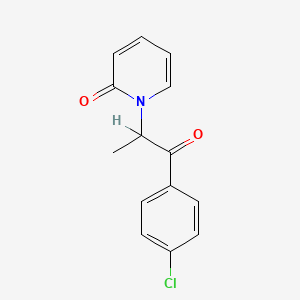
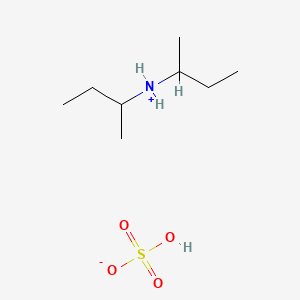

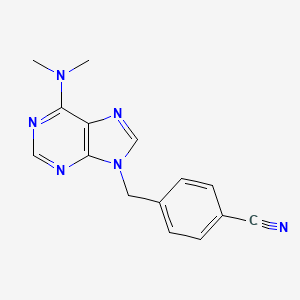
![Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate](/img/structure/B12662011.png)
